Epitalon, also known as Epithalon or Epithalamin, is a synthetic tetrapeptide composed of the amino acids alanine, glutamate, aspartate, and glycine. Its molecular formula is , with a molecular weight of approximately 390.35 g/mol. Initially identified as an active component in extracts from the bovine pineal gland, Epitalon has gained attention for its potential anti-aging properties and its ability to activate telomerase, an enzyme that plays a crucial role in maintaining telomere length in cells .
The biological activity of Epitalon has been extensively studied, particularly regarding its effects on telomerase activity and cellular aging. In vitro studies indicate that Epitalon can induce telomere elongation by enhancing telomerase activity in human somatic cells. This elongation allows cells to surpass the Hayflick limit, extending their proliferative capacity significantly beyond normal limits .
Epitalon is synthesized through standard peptide synthesis techniques, which may involve solid-phase synthesis or liquid-phase synthesis methods. The process typically includes:
Epitalon's primary applications are in research related to aging and regenerative medicine. Its potential uses include:
Research on Epitalon's interactions with other compounds is limited but indicates that it may enhance the effects of other anti-aging agents when used in combination therapies. For instance, studies have shown that combining Epitalon with thymalin can lead to synergistic effects on mortality reduction in elderly populations . Further investigations are required to fully understand these interactions and their implications for therapeutic applications.
Several compounds share similarities with Epitalon, particularly regarding their roles as telomerase activators or anti-aging agents. Here are some notable comparisons:
| Compound | Structure | Mechanism of Action | Unique Features |
|---|---|---|---|
| Telomerase Activator 1 | Varies | Activates telomerase | Specific for cancer cell lines |
| Thymosin Alpha-1 | Peptide | Modulates immune response | Immune enhancement properties |
| Arginine Vasopressin | Peptide | Regulates blood pressure and water retention | Role in circadian rhythm regulation |
| Epithalamin | Peptide | Similar to Epitalon | Extract from bovine pineal gland; historical use |
Epitalon's uniqueness lies in its specific amino acid sequence and its dual role as both a telomerase activator and a potential anti-aging compound, setting it apart from other similar peptides that may focus on immune modulation or cardiovascular effects .
Epitalon (TFA) is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG), modified as a trifluoroacetate salt. The molecular formula of the TFA-adducted form is C$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$, with a molecular weight of 504.37 g/mol. The peptide backbone consists of α-peptide bonds linking the amino acids, while the trifluoroacetate counterion stabilizes the compound via ionic interactions.
Key Structural Features:
Table 1: Molecular Data for Epitalon (TFA)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$${16}$$H$${23}$$F$${3}$$N$${4}$$O$$_{11}$$ | |
| Molecular Weight | 504.37 g/mol | |
| Amino Acid Sequence | Ala-Glu-Asp-Gly | |
| CAS Number | 307297-39-8 (free base) |
Epitalon (TFA) is synthesized via Solid-Phase Peptide Synthesis (SPPS), a method pioneered by Merrifield. The process involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, followed by cleavage using a TFA-containing cocktail.
Synthesis Steps:
Critical Considerations:
Table 2: Typical SPPS Parameters for Epitalon (TFA)
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | HBTU/HOBt | |
| Cleavage Cocktail | TFA/H$$_2$$O/TIPS (95:2.5:2.5) | |
| HPLC Gradient | 5–60% AcCN in 0.1% TFA over 40 min |
Epitalon (TFA) exhibits distinct physicochemical characteristics critical for its bioactivity and storage.
Solubility:
Stability:
Degradation Pathways:
Table 3: Physicochemical Properties of Epitalon (TFA)
| Property | Value | Source |
|---|---|---|
| Solubility in Water | >50 mg/mL | |
| Thermal Stability | Stable at 80°C for 24 hours | |
| Photostability (UV) | Degrades within 48 hours | |
| Storage Conditions | -20°C, lyophilized |
Epitalon (Alanine-Glutamic acid-Aspartic acid-Glycine) demonstrates significant telomerase activation capabilities through direct interaction with cellular mechanisms responsible for telomere maintenance [1]. Research conducted using the telomere repeat amplification protocol has confirmed that Epitalon enhances telomerase activity in both telomerase-positive HeLa cultures and human fetal lung fibroblasts [1]. The tetrapeptide promotes telomere elongation during the G1 phase of the cell cycle, with treated fibroblasts demonstrating markedly elevated telomere lengths compared to control populations [1].
Studies utilizing human fetal fibroblast cultures have revealed that Epitalon treatment enables cells to surpass the Hayflick limit, extending proliferative potential from termination at the 34th passage in control populations to beyond the 44th passage in treated cells [1] [33]. This extension occurs alongside restoration of telomere lengths to levels comparable to those observed in original culture populations [33]. The mechanism involves reactivation of telomerase gene expression in somatic cells, leading to increased synthesis of the catalytic subunit and enhanced enzymatic activity [34].
In human somatic cells, Epitalon induces telomerase expression components and activity, resulting in average telomere elongation of 33.3% [1]. The peptide demonstrates variable effects on telomere length in different age groups, with some individuals showing significant increases in relative telomere length, while others exhibit decreased measurements [1]. Research utilizing bovine oocyte maturation models has shown that Epitalon activates telomerase through nuclear localization mechanisms, with healthy cumulus-oocyte complexes displaying nuclear telomerase localization following treatment [2].
| Parameter | Control Group | Epitalon Treatment | Reference |
|---|---|---|---|
| Cell passage limit | 34th passage | Beyond 44th passage | [1] |
| Telomere elongation | Baseline | 33.3% increase | [1] |
| Oocyte maturation rate | Standard | Significant improvement | [2] |
| Blastocyst hatching rate | Baseline | Significant improvement | [2] |
Epitalon exhibits potent antioxidant properties through multiple molecular pathways, including direct reactive oxygen species scavenging and enhancement of endogenous antioxidant enzyme systems [11]. In oocyte aging models, treatment with 0.1 millimolar Epitalon significantly reduces intracellular reactive oxygen species levels compared to aged control groups [11]. The peptide demonstrates concentration-dependent antioxidant effects, with optimal activity observed at specific dosage ranges [11].
Research utilizing aging rat models has demonstrated that Epitalon treatment increases activities of key antioxidant enzymes, including superoxide dismutase, glutathione peroxidase, and glutathione-S-transferase [33]. These enzymatic enhancements contribute to improved cellular protection against oxidative damage and may explain the compound's geroprotective effects [33]. The peptide's antioxidant mechanisms extend beyond direct radical scavenging to include modulation of mitochondrial function and membrane potential maintenance [11].
In post-ovulatory oocyte aging studies, Epitalon treatment significantly decreased the frequency of spindle defects and abnormal cortical granule distribution during extended culture periods [11]. The compound maintains mitochondrial membrane potential and increases mitochondrial DNA copy numbers, thereby reducing apoptotic processes in aging oocytes [11]. These protective effects demonstrate the peptide's ability to preserve cellular integrity through antioxidant-mediated mechanisms [11].
The antioxidant properties of Epitalon are comparable to those of melatonin, suggesting similar potency in conferring longevity benefits through oxidative stress reduction [11]. Treatment protocols utilizing 0.1 millimolar concentrations have shown optimal efficacy in reducing fragmentation rates and maintaining cellular viability during stress conditions [11].
Epitalon demonstrates significant regulatory effects on pineal gland function, particularly in the modulation of melatonin synthesis and circadian rhythm restoration [14] [15]. Research conducted on senescent female Macaca mulatta has revealed that Epitalon significantly stimulates melatonin synthesis during evening hours, thereby normalizing disrupted circadian rhythms of cortisol secretion [14] [16]. The peptide's selective stimulating action on melatonin production in senescent animals is attributed to its modulating effect on the sensitivity of melatonin-synthesizing systems to ambient illumination levels [14].
Studies investigating neuroendocrine regulation have shown that Epitalon administration restores disturbed diurnal dynamics of norepinephrine in the medial preoptic area and dopamine in the median eminence with arcuate nuclei [15]. The peptide demonstrates differential effects based on experimental stress models, with enhanced effectiveness in preventing xenobiotic-induced disturbances of neurotransmitter circadian rhythms [15]. These findings suggest that pineal gland function is crucial for circadian signal normalization required for gonadotropin-releasing hormone regulation [15].
The mechanism underlying Epitalon's pineal gland modulation involves enhancement of beta-adrenergic receptor sensitivity to norepinephrine on pinealocyte membranes [14]. This interaction compensates for age-related decreases in receptor sensitivity that contribute to disrupted melatonin synthesis patterns [14]. The restoration of normal melatonin secretion patterns subsequently influences cortisol circadian rhythms through established correlations between pineal and adrenal gland function [14].
| Neuroendocrine Parameter | Baseline (Senescent) | Post-Epitalon Treatment | Significance |
|---|---|---|---|
| Evening melatonin levels | 48±5 pg/ml | Significantly elevated | p<0.001 |
| Morning melatonin levels | 10±2 pg/ml | Maintained low | p<0.001 |
| Cortisol circadian rhythm | Disrupted | Normalized | Significant |
| Norepinephrine dynamics | Altered | Restored | p<0.05 |
Epitalon demonstrates significant epigenetic regulatory capabilities through direct interactions with chromatin structure and histone modifications [7] [17]. Molecular modeling studies have revealed that the tetrapeptide preferentially binds to histone H1/6 and H1/3 at specific recognition sites, including Histidine-Proline-Serine-Tyrosine-Methionine-Alanine-Histidine-Proline-Alanine-Arginine-Lysine and Tyrosine-Arginine-Lysine-Threonine-Glutamine sequences [7]. These binding interactions occur at sites that directly interface with DNA, suggesting direct epigenetic modulation mechanisms [7].
Research utilizing human gingival mesenchymal stem cells has demonstrated that Epitalon treatment increases synthesis of neurogenic differentiation markers, including Nestin, Growth Associated Protein 43, beta Tubulin III, and Doublecortin [7]. The peptide enhances messenger ribonucleic acid expression of these markers by 1.6 to 1.8-fold, indicating significant transcriptional activation [7]. The binding of Epitalon to histone proteins provides a mechanism for increased transcription of neuronal differentiation genes through chromatin remodeling [7].
Studies investigating chromatin modifications in elderly populations have shown that Epitalon induces deheterochromatinization of facultative heterochromatin in lymphocytes from individuals aged 75-88 years [1] [19]. The peptide treatment results in deheterochromatinization levels significantly higher than those observed in both elderly and young control groups [1]. This chromatin remodeling activity suggests that Epitalon can reverse age-related chromatin condensation that typically deactivates previously functional genes [19].
Fluorescein isothiocyanate-conjugated Epitalon studies have demonstrated the peptide's ability to traverse cell membranes and enter nuclear compartments, where it interacts with specific DNA sequences [1]. The compound shows particular affinity for CAG sequences susceptible to DNA cytosine methylation, suggesting involvement in epigenetic cellular activities through DNA methylation modulation [1].
| Epigenetic Parameter | Control | Epitalon Treatment | Fold Change |
|---|---|---|---|
| Nestin expression | Baseline | Increased | 1.6-1.8x |
| Growth Associated Protein 43 | Baseline | Increased | 1.6-1.8x |
| Beta Tubulin III | Baseline | Increased | 1.6-1.8x |
| Doublecortin | Baseline | Increased | 1.6-1.8x |
Epitalon activates multiple receptor-mediated signaling cascades, with particular emphasis on Signal Transducer and Activator of Transcription 1 phosphorylation mechanisms [27]. Research utilizing THP-1 monocytic human leukemia cells has established that Epitalon promotes Signal Transducer and Activator of Transcription 1 phosphorylation through a receptor-independent mechanism that does not involve interferon-alpha and interferon receptor interactions [27]. This activation occurs without corresponding effects on interferon-alpha production, suggesting alternative signaling pathways [27].
Studies investigating extracellular signal-regulated kinase pathway modulation have demonstrated that Epitalon treatment of THP-1 cells exposed to bacterial lipopolysaccharide exhibits additive effects on tyrosine phosphorylation of extracellular signal-regulated kinases 1 and 2 [1]. The peptide's interaction with these signaling molecules suggests involvement in proliferative and inflammatory response pathways [27]. Confocal microscopy studies have confirmed that Epitalon mediates cytoplasmic Signal Transducer and Activator of Transcription 1 translocation into cell nuclei, indicating active transcriptional regulation [27].
The peptide demonstrates differential effects on Signal Transducer and Activator of Transcription family members, with specific activation of Signal Transducer and Activator of Transcription 1 while simultaneously reducing Signal Transducer and Activator of Transcription 3 phosphorylation levels [27]. This selective modulation suggests sophisticated regulation of inflammatory and proliferative signaling pathways [27]. Time-course treatment studies have shown that Epitalon further downregulates phospho-Signal Transducer and Activator of Transcription 3 levels compared to control conditions [27].
Interleukin-1 beta signal transduction studies have revealed that Epitalon modulates sphingomyelin pathway signaling through effects on neutral sphingomyelinase activity [25] [31]. The peptide enhances interleukin-1 beta stimulatory effects on enzyme activity while demonstrating stress-protective effects at the level of target thymocyte proliferation [25]. These findings indicate that Epitalon influences neuroimmune interactions through established cytokine signaling mechanisms [25].
| Signaling Pathway | Baseline Activity | Epitalon Effect | Mechanism |
|---|---|---|---|
| STAT1 phosphorylation | Low | Significantly increased | Receptor-independent |
| STAT3 phosphorylation | Moderate | Decreased | Direct modulation |
| ERK1/2 activation | Variable | Additive enhancement | Kinase pathway |
| Sphingomyelinase activity | Baseline | Enhanced with IL-1β | Pathway synergy |